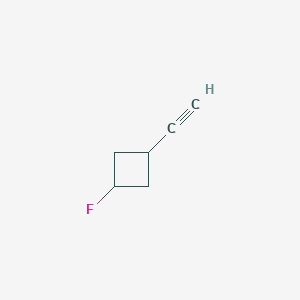
1-Ethynyl-3-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-fluorocyclobutane is an organic compound with the molecular formula C6H7F It is characterized by a cyclobutane ring substituted with an ethynyl group and a fluorine atom
Preparation Methods
The synthesis of 1-Ethynyl-3-fluorocyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorocyclobutanone with an ethynylating agent under specific reaction conditions. The reaction typically requires a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the ethynyl group on the cyclobutane ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethynyl-3-fluorocyclobutane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group typically yields aldehydes or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-Ethynyl-3-fluorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates. This helps in understanding the role of fluorine in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-Ethynyl-3-fluorocyclobutane exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
1-Ethynyl-3-fluorocyclobutane can be compared with other similar compounds, such as:
1-Ethynylcyclobutane: Lacks the fluorine atom, resulting in different reactivity and stability.
3-Fluorocyclobutane:
1-Ethynyl-2-fluorocyclobutane: The position of the fluorine atom is different, leading to variations in reactivity and interaction with other molecules.
The uniqueness of this compound lies in its combination of the ethynyl group and fluorine atom on the cyclobutane ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C6H7F |
|---|---|
Molecular Weight |
98.12 g/mol |
IUPAC Name |
1-ethynyl-3-fluorocyclobutane |
InChI |
InChI=1S/C6H7F/c1-2-5-3-6(7)4-5/h1,5-6H,3-4H2 |
InChI Key |
PEQSIJPQSOAQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















